![molecular formula C16H16N2O2S B5757153 4-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide CAS No. 428448-12-8](/img/structure/B5757153.png)
4-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide, also known as AG490, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of the Janus kinase/signal transducers and activators of transcription (JAK/STAT) signaling pathway, which plays a critical role in regulating cell growth, differentiation, and immune response.
Mecanismo De Acción
4-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide exerts its pharmacological effects by inhibiting the JAK/STAT signaling pathway. This pathway is activated by cytokines and growth factors and plays a critical role in regulating cell growth, differentiation, and immune response. This compound specifically inhibits the JAK2 and JAK3 isoforms, which are involved in the activation of STAT proteins. By inhibiting this pathway, this compound reduces the activity of downstream effectors, including cell cycle regulators, anti-apoptotic proteins, and pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound inhibits cell growth and induces apoptosis. In autoimmune disorders, this compound suppresses the immune response by reducing the production of pro-inflammatory cytokines and inhibiting T cell activation. In inflammatory diseases, this compound reduces the production of pro-inflammatory cytokines and chemokines, which are responsible for recruiting immune cells to the site of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide has several advantages for lab experiments, including its small size, low toxicity, and high specificity for the JAK/STAT signaling pathway. However, this compound also has some limitations, including its relatively low potency and the potential for off-target effects.
Direcciones Futuras
There are several future directions for research on 4-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide. One area of interest is the development of more potent and selective inhibitors of the JAK/STAT signaling pathway. Another area of interest is the investigation of the role of this compound in other diseases, such as neurodegenerative disorders and infectious diseases. Additionally, the potential use of this compound as a therapeutic agent in combination with other drugs is an area of ongoing research.
Métodos De Síntesis
4-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide can be synthesized through a multistep process that involves the reaction of 4-methoxybenzoyl chloride with 4-methylphenylamine to form 4-methoxy-N-(4-methylphenyl)benzamide. This intermediate is then reacted with carbon disulfide and sodium hydroxide to form the corresponding thioamide, which is subsequently reacted with 4-methylphenylisocyanate to yield this compound.
Aplicaciones Científicas De Investigación
4-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, autoimmune disorders, and inflammatory diseases. In cancer, this compound has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. In autoimmune disorders, this compound has been shown to suppress the immune response and reduce inflammation. In inflammatory diseases, this compound has been shown to reduce the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
4-methoxy-N-[(4-methylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-11-3-7-13(8-4-11)17-16(21)18-15(19)12-5-9-14(20-2)10-6-12/h3-10H,1-2H3,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUXSESCQCPBQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358216 |
Source


|
| Record name | 4-methoxy-N-[(4-methylphenyl)carbamothioyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
428448-12-8 |
Source


|
| Record name | 4-methoxy-N-[(4-methylphenyl)carbamothioyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-chloro-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5757076.png)
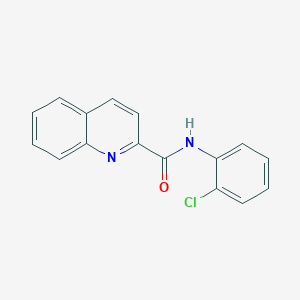
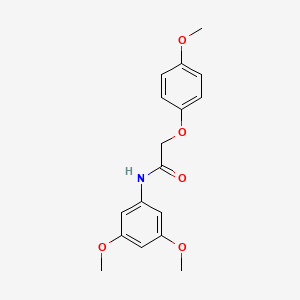
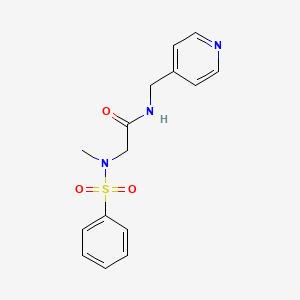
![3-(4-methoxyphenyl)-N-[3-(methylthio)phenyl]acrylamide](/img/structure/B5757115.png)
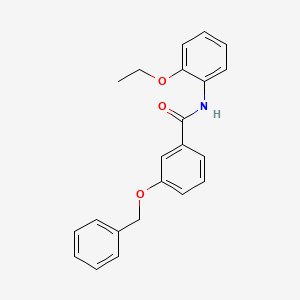
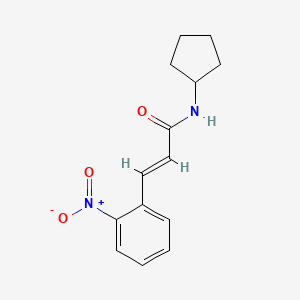
![2-[4-(1-azepanyl)-2-quinazolinyl]-6-methoxyphenol](/img/structure/B5757138.png)
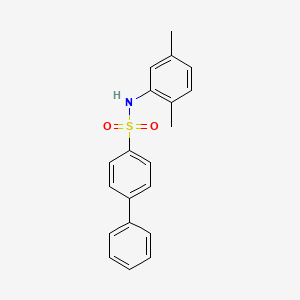
![2-(4-fluorophenyl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5757149.png)
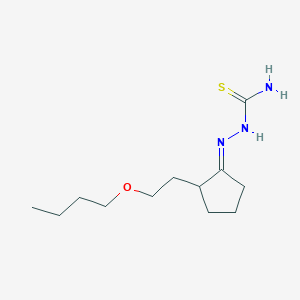
![1-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide](/img/structure/B5757162.png)
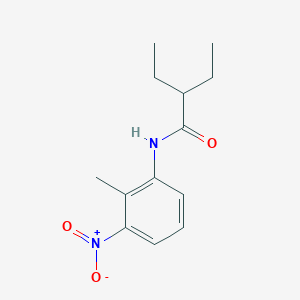
![1-[2-(2-tert-butyl-6-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5757177.png)
